molecular formula C16H11FN2O2 B2410853 (2E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-phenylprop-2-enamide CAS No. 320424-53-1

(2E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-phenylprop-2-enamide

Cat. No.: B2410853
CAS No.: 320424-53-1
M. Wt: 282.274
InChI Key: IAVNCQGNKANUPF-XYOKQWHBSA-N
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Description

(2E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-phenylprop-2-enamide is an organic compound that belongs to the class of cyanoacrylamides This compound is characterized by the presence of a cyano group, a fluoro-substituted hydroxyphenyl group, and a phenyl group attached to a propenamide backbone

Properties

IUPAC Name

(E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O2/c17-14-9-13(20)6-7-15(14)19-16(21)12(10-18)8-11-4-2-1-3-5-11/h1-9,20H,(H,19,21)/b12-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVNCQGNKANUPF-XYOKQWHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-phenylprop-2-enamide typically involves the reaction of 2-fluoro-4-hydroxybenzaldehyde with phenylacetonitrile in the presence of a base, followed by the addition of an amide group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of (2E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-phenylprop-2-enamide may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-phenylprop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The fluoro and hydroxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

Scientific Research Applications

The compound has multiple applications across various scientific disciplines:

Chemistry

  • Building Block for Organic Synthesis : It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of novel compounds with desired properties.

Biology

  • Biological Activity : Research indicates potential enzyme inhibition and receptor binding activities. The compound may interact with specific molecular targets, modulating pathways involved in cell growth and apoptosis.

Medicine

  • Therapeutic Potential : Ongoing studies are exploring its efficacy as a therapeutic agent for diseases such as cancer and inflammatory conditions. Preliminary findings suggest it may inhibit certain kinases involved in cancer progression.

Industry

  • Material Development : The compound is utilized in the development of new materials with tailored properties, such as advanced polymers and coatings that can enhance performance in various applications.

Anticancer Activity

A study evaluated the anticancer potential of related compounds using human tumor cell lines. Results indicated that derivatives similar to (2E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-phenylprop-2-enamide exhibited significant cytotoxic effects through apoptosis induction, highlighting the importance of functional groups in enhancing activity against cancer cells .

Enzyme Inhibition Studies

Research has demonstrated that structurally related compounds can inhibit key enzymes involved in neurodegenerative diseases. The inhibition mechanisms often involve modulation of reactive oxygen species generation and interference with critical signaling pathways such as PI3K/Akt and MAPK pathways .

Mechanism of Action

The mechanism of action of (2E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of kinases or other signaling proteins, thereby modulating pathways involved in cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-cyano-N-(2-hydroxyphenyl)-3-phenyl-2-propenamide: Lacks the fluoro substitution, which may affect its reactivity and biological activity.

    (E)-2-cyano-N-(2-fluoro-4-methoxyphenyl)-3-phenyl-2-propenamide: Contains a methoxy group instead of a hydroxy group, leading to different chemical properties.

    (E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-(4-methylphenyl)-2-propenamide: Has a methyl-substituted phenyl group, which can influence its steric and electronic characteristics.

Uniqueness

The presence of both the fluoro and hydroxy groups on the phenyl ring of (2E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-phenylprop-2-enamide makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Biological Activity

Overview

(2E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-phenylprop-2-enamide is an organic compound that belongs to the class of cyanoacrylamides. It features a cyano group, a fluoro-substituted hydroxyphenyl group, and a phenyl group attached to a propenamide backbone. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The synthesis of (2E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-phenylprop-2-enamide typically involves the reaction of 2-fluoro-4-hydroxybenzaldehyde with phenylacetonitrile in the presence of a base. Common solvents used include ethanol or methanol, with catalysts such as sodium hydroxide or potassium carbonate under reflux conditions to ensure complete conversion of reactants .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, potentially acting as an inhibitor of enzymes or receptors involved in various cellular processes. The unique structural features, including the fluoro and hydroxy groups, may enhance its reactivity and biological efficacy .

Anticancer Potential

Research has indicated that compounds similar to (2E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-phenylprop-2-enamide exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit histone deacetylases (HDACs), leading to the induction of differentiation and apoptosis in tumor cells . The incorporation of specific substituents can enhance antiproliferative activity, making this compound a candidate for further investigation in cancer therapy.

Anticonvulsant Activity

Cinnamamide derivatives, closely related to (2E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-phenylprop-2-enamide, have demonstrated anticonvulsant activity in various animal models. For example, studies on related compounds have shown efficacy against seizures induced by electrical stimulation and genetic predisposition in mice . Such findings suggest that (2E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-phenylprop-2-enamide may possess similar properties warranting further exploration.

Research Findings

A summary of relevant studies on (2E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-phenylprop-2-enamide and its analogs is presented below:

Study FocusFindingsReferences
HDAC InhibitionInduces differentiation/apoptosis in tumor cells.
Anticonvulsant ActivityEffective in various seizure models; potential for epilepsy treatment.
Structure-Activity RelationshipsIdentified key substituents influencing biological activity; specific structural features enhance efficacy.

Case Studies

  • Anticancer Studies : Research demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating strong potential as therapeutic agents.
  • Antiepileptic Research : In preclinical models, compounds structurally similar to (2E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-phenylprop-2-enamide showed significant reductions in seizure frequency and severity, suggesting promising anticonvulsant properties .

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